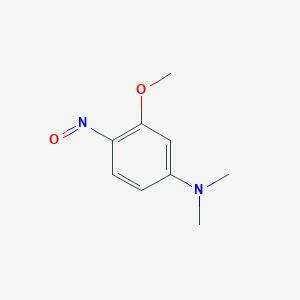

3-methoxy-N,N-dimethyl-4-nitrosoaniline

Description

General Overview of Nitrosoanilines in Organic Synthesis

Nitrosoanilines, which are aromatic nitroso compounds bearing an amino group, are particularly important intermediates in synthetic organic chemistry. The amino group, being a strong electron-donating group, activates the aromatic ring towards electrophilic substitution and influences the reactivity of the nitroso moiety. The synthesis of p-nitrosoanilines is often achieved through the nitrosation of N,N-dialkylanilines with nitrous acid. nih.gov For secondary anilines, the initial N-nitrosamine can undergo a Fischer-Hepp rearrangement to yield the p-nitrosoaniline. wikipedia.orgdbpedia.org

In organic synthesis, nitrosoanilines are valuable precursors for the production of dyes, polymers, and pharmaceuticals. researchgate.net Their nitroso group can act as a dienophile in Diels-Alder reactions, a key step in the construction of complex heterocyclic systems. Furthermore, the nitroso group in N-nitrosoanilines has been effectively utilized as a directing group in transition-metal-catalyzed C-H bond functionalization, enabling the selective introduction of various functional groups at the ortho position of the aniline (B41778) ring. researchgate.net

Significance of the Nitroso Group in Chemical Transformations

The nitroso group (–N=O) is a highly versatile functional group that imparts unique reactivity to the molecules it is a part of. Its chemical behavior can be compared to that of a carbonyl group, as it can undergo nucleophilic attack at the nitrogen atom. at.ua This reactivity allows nitroso compounds to participate in a wide array of chemical transformations.

One of the most notable reactions of aromatic nitroso compounds is their ability to act as spin traps in electron paramagnetic resonance (EPR) spectroscopy to detect and identify short-lived free radicals. The nitroso compound reacts with a transient radical to form a stable nitroxide radical, which can be readily detected by EPR.

In the realm of synthetic chemistry, the nitroso group can participate in pericyclic reactions, such as the hetero-Diels-Alder reaction, where it serves as a heterodienophile. This reaction is a powerful tool for the synthesis of six-membered heterocyclic rings containing nitrogen and oxygen. The nitroso group can also undergo condensation reactions with active methylene (B1212753) compounds to form Schiff bases or be reduced to the corresponding amino group. The ability of the nitroso group to engage in these diverse transformations makes it a valuable functional group in the design of synthetic routes to complex organic molecules.

Properties of Aromatic Nitroso Compounds

The following table summarizes typical physical and spectroscopic properties for aromatic nitroso compounds. Data for 3-methoxy-N,N-dimethyl-4-nitrosoaniline is not extensively reported in the literature; therefore, the presented data is based on its parent compound, N,N-dimethyl-4-nitrosoaniline, and general characteristics of this class of compounds.

| Property | Typical Value/Observation for Aromatic Nitroso Compounds | Expected Influence of 3-methoxy group |

| Appearance | Green or blue crystals (monomer), colorless or yellow (dimer) | Unlikely to significantly alter the color. |

| Monomer-Dimer Equilibrium | Exists in solution and solid state. | The electron-donating methoxy (B1213986) group may slightly shift the equilibrium towards the monomer. |

| Solubility | Generally soluble in organic solvents. | The methoxy group may slightly increase polarity and affect solubility. |

| UV-Vis (monomer) | Strong absorption around 600-800 nm (n→π* transition of the nitroso group) | The methoxy group may cause a slight solvatochromic shift. |

| ¹H NMR | Aromatic protons are observed in the typical downfield region. Protons ortho to the nitroso group are often deshielded. | The methoxy group will introduce a singlet around 3.8-4.0 ppm. The aromatic proton signals will be split according to their positions relative to the substituents. |

| ¹³C NMR | The carbon atom attached to the nitroso group is typically observed in the range of 150-170 ppm. | The methoxy group will introduce a signal around 55-60 ppm. The aromatic carbon signals will be influenced by the electronic effects of both the nitroso, dimethylamino, and methoxy groups. |

| IR Spectroscopy | Characteristic N=O stretching frequency around 1500-1600 cm⁻¹. | The position of the N=O stretch may be slightly shifted due to the electronic effect of the methoxy group. |

Reactivity of this compound

Detailed research findings on the specific reactivity of this compound are scarce. However, its reactivity can be predicted based on the electronic properties of its substituents. The N,N-dimethylamino group is a strong activating, ortho-, para-directing group, while the methoxy group is also an activating, ortho-, para-directing group. The nitroso group is a deactivating, ortho-, para-directing group.

The combined electronic effects of the strongly activating N,N-dimethylamino group at position 1 and the activating methoxy group at position 3 would significantly increase the electron density of the aromatic ring. This enhanced nucleophilicity would make the compound highly susceptible to electrophilic aromatic substitution. The positions ortho and para to the powerful dimethylamino group (positions 2, 4, and 6) are the most activated. Since position 4 is occupied by the nitroso group, electrophilic attack would be directed primarily to positions 2 and 6.

The presence of the methoxy group at position 3 is expected to further enhance the reactivity at the adjacent positions, particularly at position 2 and to a lesser extent at position 6, due to steric hindrance from the N,N-dimethylamino group.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N,N-dimethyl-4-nitrosoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)7-4-5-8(10-12)9(6-7)13-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVCSTOYWYLELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322365 | |

| Record name | 3-Methoxy-N,N-dimethyl-4-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7474-80-8 | |

| Record name | NSC401094 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-N,N-dimethyl-4-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Classical and Contemporary Synthesis of 3-methoxy-N,N-dimethyl-4-nitrosoaniline

Traditional synthetic routes remain fundamental in the preparation of nitrosoanilines. These methods typically involve the sequential or direct functionalization of aniline (B41778) or phenol (B47542) derivatives.

A viable pathway to this compound involves the nitrosation of a phenolic precursor followed by methylation. The nitrosation of phenolic compounds can be highly regioselective depending on the reaction conditions. For instance, the nitrosation of 3-methoxyphenol (B1666288) under basic conditions (using isoamyl nitrite (B80452) and potassium carbonate in DMF) results in para-directed nitrosation to yield the corresponding p-quinone monooxime. nih.gov A subsequent one-pot methylation with dimethyl sulfate (B86663) can then afford the desired methoxy (B1213986) ether product in high yield. nih.gov This para-selectivity is crucial for introducing the nitroso group at the correct position relative to the methoxy group.

Conversely, nitrosation under acidic conditions typically directs the nitroso group to the ortho position, which would not yield the desired 4-nitroso isomer from a 3-methoxyphenol precursor. nih.gov

Table 1: Regioselectivity of 3-Methoxyphenol Nitrosation

| Condition | Reagents | Position of Nitrosation | Product Type |

|---|---|---|---|

| Basic | i-AmNO₂-K₂CO₃-DMF | para | p-Quinone monooxime |

The direct nitrosation of tertiary aromatic amines is a well-established and direct method for preparing para-nitroso-N,N-disubstituted anilines. nih.gov This reaction is typically carried out by treating the corresponding N,N-dialkylaniline with a source of the nitrosonium ion (NO⁺), commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid. wikipedia.orgdu.ac.in

For the synthesis of this compound, the precursor would be N,N-dimethyl-3-methoxyaniline. The reaction involves dissolving the aniline derivative in concentrated hydrochloric acid, cooling the mixture to below 0°C, and then slowly adding an aqueous solution of sodium nitrite. du.ac.in The temperature must be carefully controlled to remain low (e.g., below 8-10°C) to ensure the stability of the product and prevent side reactions. du.ac.in The electron-donating nature of the dimethylamino and methoxy groups activates the aromatic ring, directing the electrophilic attack of the nitrosonium ion to the para position.

A typical procedure for a related compound, N,N-dimethyl-4-nitrosoaniline, involves the following steps, which can be adapted for the 3-methoxy derivative:

Dissolution of N,N-dimethylaniline in concentrated hydrochloric acid.

Cooling the solution with ice to below 0°C.

Slow, dropwise addition of a concentrated aqueous solution of sodium nitrite while maintaining a low temperature.

The product, N,N-dimethyl-4-nitrosoaniline hydrochloride, precipitates from the solution and can be isolated by filtration. du.ac.in

The free base can be obtained by treating the hydrochloride salt with a stoichiometric amount of a base such as sodium hydroxide. du.ac.in

This method is generally efficient, with reported yields for the unsubstituted analogue being as high as 87%. du.ac.in

Advanced Synthetic Approaches to Nitrosoaniline Derivatives

Beyond classical methods, several advanced synthetic strategies have been developed for the preparation of nitrosoaniline derivatives, offering alternative pathways that may provide advantages in terms of substrate scope or reaction conditions.

Photochemical methods present a modern approach to the synthesis of nitroso compounds. The photooxidation of azidoaryl precursors can yield nitrosoanilines. For example, N,N-dimethyl-4-nitrosoaniline has been synthesized through the photooxidation of 4-azido-N,N-dimethylaniline. chemicalbook.com This process is typically conducted in a thermostated quartz reactor under irradiation from a lamp (e.g., a filtered xenon lamp emitting in the 270-380 nm range) in a suitable solvent like hexane (B92381) and in the presence of oxygen. chemicalbook.com This methodology could foreseeably be applied to the corresponding 3-methoxy-4-azido-N,N-dimethylaniline to produce the target compound.

The reaction of nitroarenes with aniline anion derivatives represents another advanced synthetic route, primarily leading to the formation of N-aryl-2-nitrosoanilines. thieme-connect.com This reaction proceeds through the addition of an anionic nucleophile (the aniline anion) to the electron-deficient nitroarene ring, forming a σ-adduct. thieme-connect.com This is followed by an intramolecular redox process that results in the substitution of a hydrogen atom and the reduction of the nitro group to a nitroso group. thieme-connect.com

While this method has been established for the synthesis of ortho-nitrosoanilines, its application for para-nitroso isomers like this compound is not the primary outcome. However, the underlying principle of using potent nucleophiles to attack nitroaromatics showcases a sophisticated strategy for C-N bond formation and functional group interconversion in the synthesis of complex anilines. thieme-connect.com

Table 2: Products from the Reaction of 2,4-dichloro-1-nitrobenzene with 4-chloroaniline (B138754) anion thieme-connect.com

| Product | Isomer |

|---|---|

| N-(4-chlorophenyl)-5-chloro-2-nitrosoaniline | Major Product (ortho-nitroso) |

Electrochemical Synthetic Pathways Involving Nitroso Compounds

Electrochemical methods offer an environmentally friendly and controllable alternative for synthesizing nitroso compounds, often avoiding the need for harsh chemical oxidants or reductants. rsc.orgrsc.orgaquigenbio.com An electrochemical approach can be used for the N-nitrosation of secondary amines using nitromethane (B149229) as the nitrosation reagent under metal-free and oxidant-free conditions. rsc.orgrsc.org

More relevant to C-nitroso compounds, direct electrochemical methods have been developed for the high-yield production of substituted nitrosobenzenes from their nitrobenzene (B124822) precursors. nih.gov This process utilizes a "redox" cell where the nitro compound is first reduced to a hydroxylamine (B1172632) at a cathode, which then flows to an anode where it is oxidized to the corresponding nitroso compound. nih.gov This technique has been successfully applied to achieve high-yield syntheses of various ortho-substituted nitrosobenzenes. nih.gov Optimizing conditions for this electrosynthesis for meta- and para-substituted nitrosobenzenes has also been reported, suggesting a viable, albeit advanced, pathway for preparing compounds like this compound from a suitable nitro precursor. nih.gov

Anodic Oxidation in the Presence of Nucleophiles

While specific studies on the anodic oxidation of this compound are not detailed in the available research, the electrochemical behavior of analogous compounds like N,N-dimethylaniline has been investigated. acs.orgacs.org Generally, the anodic oxidation of N,N-dimethylaniline derivatives proceeds via the formation of a cation radical intermediate. The stability and subsequent reaction of this intermediate are influenced by the solvent, electrode material, and the presence of nucleophiles. For related anisidine compounds, electrochemical oxidation has been observed to occur on both gold and platinum electrodes, showing a single oxidation peak during the initial forward scan. researchgate.net

Cathodic Reduction Pathways

Specific cathodic reduction pathways for this compound are not extensively documented. However, comprehensive studies on the parent compound, 4-nitroso-N,N-dimethylaniline, show that its cathodic reduction is a viable method for synthesizing 4-amino-N,N-dimethylaniline. researchgate.net This process involves the reduction of the nitroso group to an amino group. Research on the non-methoxylated analog has shown that the efficiency and selectivity of this electrochemical synthesis are highly dependent on factors such as the cathode material, the supporting electrolyte, temperature, and current density. researchgate.net For instance, using a tin cathode in a hydrochloric acid medium was found to provide high selectivity and current yield for the formation of the corresponding amino derivative. researchgate.net

Interactive Table: Cathodic Reduction of 4-nitroso-N,N-dimethylaniline (Analog) This table summarizes findings from the electrochemical reduction of the analogous compound without the 3-methoxy group, which serves as a model for potential pathways.

| Parameter | Optimal Condition/Result |

| Product | 4-amino-N,N-dimethylaniline |

| Cathode Material | Tin (best performance) |

| Selectivity | 92.7% (with tin cathode) |

| Current Yield | 90.3% (with tin cathode) |

| Supporting Electrolyte | 1.0 M HCl or 1.0 M H₂SO₄ |

Data from a study on 4-nitroso-N,N-dimethylaniline. researchgate.net

Modular Synthetic Strategies Utilizing this compound as Intermediate

There is limited specific information in the scientific literature detailing modular synthetic strategies that employ this compound as a key intermediate. The precursor, N,N-dimethyl-m-anisidine, is noted as a starting material for producing other complex molecules. fishersci.com Generally, nitroso compounds can serve as versatile intermediates in organic synthesis, for example, in the creation of oxazine (B8389632) and thiazine (B8601807) dyes. The reduction of the nitroso group to an amine (as discussed in the cathodic reduction section) is a common transformation, providing a route to substituted phenylenediamines, which are valuable building blocks in polymer and pharmaceutical chemistry.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms of Nitrosation Processes

The formation of 3-methoxy-N,N-dimethyl-4-nitrosoaniline from its precursor, 3-methoxy-N,N-dimethylaniline (N,N-dimethyl-m-anisidine), is a classic example of electrophilic aromatic substitution. The process, known as nitrosation, involves the introduction of a nitroso group (-NO) onto the aromatic ring.

The nitrosation of tertiary aromatic amines like N,N-dimethyl-m-anisidine is typically carried out in an acidic medium. The kinetics of these reactions are complex and can be influenced by factors such as acidity, temperature, and the concentration of the nitrosating agent. In acidic solutions, nitrous acid (HNO₂) generates a more potent electrophile, the nitrosonium ion (NO⁺).

The introduction of the nitroso group at the 4-position of the 3-methoxy-N,N-dimethylaniline ring is a direct consequence of the principles of electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism:

Attack of the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitrosonium ion (NO⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.comlkouniv.ac.in

Deprotonation : A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the final C-nitroso product. masterorganicchemistry.comlkouniv.ac.in

The regioselectivity of the substitution is controlled by the existing substituents on the ring. Both the dimethylamino (-N(CH₃)₂) and methoxy (B1213986) (-OCH₃) groups are strong activating groups, meaning they increase the rate of reaction compared to benzene (B151609) by donating electron density to the ring, thereby stabilizing the positive charge of the arenium ion intermediate. lumenlearning.com They are also ortho-, para-directors, guiding the incoming electrophile to the positions ortho and para relative to themselves. ucla.edu

In 3-methoxy-N,N-dimethylaniline, the 4-position is para to the highly activating dimethylamino group and ortho to the methoxy group. The dimethylamino group is a more powerful activating group than the methoxy group. chegg.com Therefore, it exerts the dominant directing effect, leading to preferential substitution at its para position (the 4-position), which is sterically more accessible than its ortho positions (the 2- and 6-positions).

The activating effects of various substituents on the rate of electrophilic aromatic substitution are well-documented. The following table illustrates the relative rates of nitration for several substituted benzenes, highlighting the powerful activating nature of groups similar to those in 3-methoxy-N,N-dimethylaniline.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Directing Effect |

|---|---|---|

| -OH | 1,000 | Ortho, Para |

| -CH₃ | 25 | Ortho, Para |

| -H | 1 | N/A |

| -Cl | 0.033 | Ortho, Para (Deactivating) |

| -NO₂ | 6 x 10⁻⁸ | Meta |

Data sourced from kinetic studies on electrophilic nitration. lumenlearning.com

Rearrangement Reactions of N-Nitrosamines

The Fischer-Hepp rearrangement involves the acid-catalyzed conversion of an aromatic N-nitrosoamine to a C-nitrosoaniline, typically with the nitroso group migrating to the para position. wikipedia.orgnih.gov The exact mechanism of this rearrangement has been a subject of debate, with evidence supporting both intermolecular and intramolecular pathways. nih.gov

In an intermolecular mechanism, the N-nitrosoamine undergoes acid-catalyzed denitrosation to release a nitrosating agent (like NO⁺), which then performs a standard electrophilic aromatic substitution on another amine molecule. An intramolecular mechanism, conversely, would involve the nitroso group migrating from the nitrogen to the ring carbon within the same molecule. wikiwand.com Evidence suggests that the reaction is likely intramolecular. wikiwand.com

The efficiency and rate of the Fischer-Hepp rearrangement and related denitrosation processes are significantly influenced by the nature of the substituents on the aromatic ring. rsc.orgrsc.org Electron-donating groups, such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂), are expected to facilitate the rearrangement. These groups activate the aromatic ring, making it more susceptible to electrophilic attack by the migrating nitroso group (or the external nitrosating agent in an intermolecular pathway). lumenlearning.com

Conversely, electron-withdrawing groups, such as a nitro group in the meta position, inhibit the reaction. wikiwand.com The kinetic effects of substituents are generally discussed in terms of their influence on the basicity of the nitrosoamine and the rate-determining step of the reaction. rsc.orgrsc.org For example, in the acid-catalyzed denitrosation of N-nitroso-amines, para-substituent effects are reversed when comparing reactions catalyzed by halide ions versus those in sulfuric acid alone, suggesting different mechanistic pathways under different conditions. rsc.orgrsc.org

The table below summarizes the kinetic effects of different substituents on the denitrosation of aromatic N-nitroso-amines, a key step in the proposed intermolecular pathway for the Fischer-Hepp rearrangement.

| Substituent | Relative Rate (Br⁻ Catalyzed) | Relative Rate (in H₂SO₄) |

|---|---|---|

| p-OCH₃ | 14.0 | 0.17 |

| p-CH₃ | 3.0 | 0.40 |

| H | 1.0 | 1.0 |

| p-Cl | 0.29 | 2.9 |

| m-NO₂ | 0.007 | 22.0 |

Relative rate constants for the denitrosation of substituted N-methyl-N-nitrosoanilines. Data adapted from D. L. H. Williams, J. Chem. Soc., Perkin Trans. 2, 1975, 655-659.

Reactivity Towards Nucleophilic and Electrophilic Reagents

The reactivity of this compound is characterized by the electrophilic nature of the nitroso group and the nucleophilic character of the dimethylamino group and the electron-rich aromatic ring.

Reactivity Towards Nucleophiles: The nitroso group is weakly electrophilic and can be attacked by strong nucleophiles. nih.gov For instance, N-nitrosamines are known to react with organolithium and Grignard reagents at the nitroso-nitrogen. nih.gov The nitroso group can also react with other nucleophilic species, such as phenolic compounds or other nitrogen nucleophiles, in processes that can lead to denitrosation or the formation of new N-N or N-O bonds. rsc.orgrsc.org The presence of the electron-donating groups on the ring in this compound would modulate the electrophilicity of the nitroso nitrogen.

Reactivity Towards Electrophiles: The compound possesses several sites susceptible to electrophilic attack. The oxygen atom of the nitroso group has lone pairs of electrons and can react with electrophiles like alkylating agents to form O-substituted hydroxydiazenium salts. nih.govacs.org The nitrogen atom of the dimethylamino group is also nucleophilic. Furthermore, the highly activated aromatic ring can potentially undergo further electrophilic substitution, although the existing bulky groups and the deactivating (by induction) nitroso group would influence the position and feasibility of such reactions.

Nucleophilic Addition to the Nitroso Functionality

The nitroso group (-N=O) is inherently electrophilic and susceptible to nucleophilic attack. In this compound, the strong electron-donating capacity of the para-dimethylamino group and the meta-methoxy group increases the electron density on the aromatic ring and the nitroso nitrogen, which could potentially modulate its electrophilicity. However, the nitrogen atom of the nitroso group remains a viable site for nucleophilic addition reactions.

The reactivity of the nitroso group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy and dimethylamino moieties in the target compound, can increase the electron density on the nitroso nitrogen, potentially decreasing its reactivity toward nucleophiles compared to nitrosoarenes bearing electron-withdrawing groups. Nevertheless, the inherent polarity of the N=O bond still allows for reactions with a variety of nucleophiles. The reaction mechanism generally involves the attack of the nucleophile on the nitrogen atom of the nitroso group, followed by a series of steps that can lead to a range of products depending on the nature of the nucleophile and the reaction conditions.

Reactions with Substituted Phenols and Related Anilines

A characteristic reaction of aromatic nitroso compounds is their condensation with electron-rich aromatic systems, such as phenols and anilines. In the case of this compound, the presence of electron-donating groups is expected to facilitate these condensation reactions.

When reacting with substituted phenols, particularly those with an unsubstituted para position, an acid-catalyzed condensation can occur to form indophenol (B113434) derivatives. This reaction, known as the Liebermann nitroso reaction, proceeds via electrophilic attack of the protonated nitroso group on the activated aromatic ring of the phenol (B47542).

Similarly, condensation with anilines can lead to the formation of azoxy compounds or, through further reaction, phenazine (B1670421) derivatives. For instance, the reaction of N,N-dimethyl-4-nitrosoaniline with anilines in an acidic medium is a known route to synthesize phenazines. The electron-rich nature of this compound would likely enhance its reactivity in such condensations, promoting the formation of the corresponding substituted phenazine systems. The reaction pathway is thought to involve the initial formation of a diarylamine intermediate, which then undergoes oxidative cyclization.

Cycloaddition and Condensation Reactions

The unique electronic properties of this compound make it a versatile substrate for various cycloaddition and condensation reactions, leading to the formation of complex heterocyclic structures.

Ehrlich-Sachs Condensation Pathways

The Ehrlich-Sachs reaction involves the base-catalyzed condensation of a compound containing an active methylene (B1212753) group with an aromatic nitroso compound to form an anil or a related Schiff base. The electron-donating methoxy and dimethylamino groups in this compound increase the electron density on the aromatic ring, which in turn affects the electrophilicity of the nitroso group.

In a typical Ehrlich-Sachs condensation, a carbanion generated from the active methylene compound attacks the nitrogen atom of the nitroso group. The resulting intermediate then undergoes dehydration and rearrangement to yield the final product. The increased electron density on the nitroso group of this compound might decrease its reactivity towards the nucleophilic attack of the carbanion compared to nitrosoarenes with electron-withdrawing substituents. However, the reaction can still proceed, often requiring specific catalysts or reaction conditions to facilitate the condensation. The outcome of the reaction is also highly dependent on the nature of the active methylene compound used.

Annulation Reactions with Cyclopropenones

Recent research has demonstrated that N-nitrosoanilines can undergo rhodium(III)-catalyzed [3+3] annulation reactions with cyclopropenones to afford quinolin-4(1H)-one scaffolds. rsc.orgmdpi.comnih.gov This transformation is a redox-neutral process that involves C-H activation directed by the nitroso group. rsc.orgmdpi.com The reaction tolerates a wide range of substituents on the N-nitrosoaniline, including electron-donating groups like methoxy and methyl groups. mdpi.com

For a substrate like this compound, the reaction would proceed via ortho-C-H activation, with the nitroso group acting as a traceless directing group. The presence of the methoxy group is expected to influence the regioselectivity of the C-H activation, although the primary directing effect comes from the N-nitroso moiety. The reaction with a substituted cyclopropenone would lead to a polysubstituted quinolin-4(1H)-one. The general reaction conditions involve a rhodium catalyst, a silver salt as an additive, and a suitable solvent, with the reaction typically carried out at elevated temperatures. mdpi.com

| N-Nitrosoaniline Substituent (R1) | Cyclopropenone Substituents (R2, R3) | Product | Yield (%) |

|---|---|---|---|

| H | Ph, Ph | 1-Methyl-2,3-diphenylquinolin-4(1H)-one | 75 |

| 4-Me | Ph, Ph | 1,6-Dimethyl-2,3-diphenylquinolin-4(1H)-one | 80 |

| 4-OMe | Ph, Ph | 6-Methoxy-1-methyl-2,3-diphenylquinolin-4(1H)-one | 82 |

| 4-F | Ph, Ph | 6-Fluoro-1-methyl-2,3-diphenylquinolin-4(1H)-one | 70 |

| 4-Cl | Ph, Ph | 6-Chloro-1-methyl-2,3-diphenylquinolin-4(1H)-one | 72 |

| H | Et, Et | 2,3-Diethyl-1-methylquinolin-4(1H)-one | 65 |

Formation of Heterocyclic Ring Systems

Beyond the synthesis of quinolin-4(1H)-ones, this compound can serve as a precursor for various other heterocyclic ring systems. As mentioned previously, condensation with anilines can be a route to phenazine derivatives. The specific substitution pattern of the resulting phenazine would depend on the substituents present on the aniline (B41778) reaction partner.

Furthermore, the nitroso group can participate in other types of cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered heterocyclic rings containing a nitrogen-oxygen bond. The reactivity in such reactions would be influenced by the electronic properties of the diene and the nitroso compound. The electron-rich nature of this compound might require the use of more reactive dienes to achieve efficient cycloaddition.

Oxidative and Reductive Transformations

The nitroso group of this compound is redox-active and can undergo both oxidation and reduction to yield different functionalities.

Oxidative Transformations: Oxidation of the nitroso group typically leads to the corresponding nitro group. Various oxidizing agents can be employed for this transformation, such as hydrogen peroxide, peroxy acids, or potassium permanganate. The oxidation of this compound would yield 3-methoxy-N,N-dimethyl-4-nitroaniline. The presence of the electron-donating dimethylamino and methoxy groups makes the aromatic ring susceptible to oxidation, so careful selection of the oxidant and reaction conditions is necessary to achieve selective oxidation of the nitroso group without affecting the rest of the molecule.

Reductive Transformations: The reduction of the nitroso group can lead to several products depending on the reducing agent and the reaction conditions. Mild reducing agents can convert the nitroso group to a hydroxylamino group (-NHOH). More vigorous reduction, for example, using catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metals (e.g., Sn/HCl), will typically reduce the nitroso group completely to an amino group (-NH₂). The cathodic reduction of 4-nitroso-N,N-dimethylaniline to 4-amino-N,N-dimethylaniline has been studied, and similar electrochemical methods could be applied to its 3-methoxy derivative. This reduction would yield 3-methoxy-N,N-dimethylbenzene-1,4-diamine, a potentially valuable intermediate in dye and polymer chemistry.

Singlet Oxygen Reactivity and Oxidative Bleaching

The reaction of p-nitrosoaniline derivatives with singlet oxygen is a well-established method for the detection and quantification of this reactive oxygen species. This process involves the oxidative bleaching of the colored nitroso compound.

Detailed Research Findings:

Research on the parent compound, N,N-dimethyl-4-nitrosoaniline, demonstrates that it serves as an efficient scavenger of singlet oxygen. The reaction proceeds via an oxidative mechanism that leads to the destruction of the chromophore, resulting in a loss of color (bleaching). This bleaching can be monitored spectrophotometrically to determine the concentration of singlet oxygen. In studies involving the UVA irradiation of certain biological molecules, the bleaching of N,N-dimethyl-4-nitrosoaniline has been used as a reliable indicator for the generation of singlet oxygen. nih.gov

Table 1: Illustrative Reactivity of p-Nitrosoanilines with Singlet Oxygen

| Compound | Key Reactive Site | Expected Product | Method of Detection |

| N,N-dimethyl-4-nitrosoaniline | Aromatic ring and nitroso group | N,N-dimethyl-p-nitroaniline | Spectrophotometric monitoring of bleaching |

| This compound | Aromatic ring and nitroso group | 3-methoxy-N,N-dimethyl-4-nitroaniline (putative) | Not specifically documented |

Catalytic Hydrogenation to Aniline Derivatives

The catalytic hydrogenation of nitroso compounds is a standard synthetic route to the corresponding amines. This reduction is a crucial transformation in organic synthesis, providing access to a wide range of substituted anilines which are valuable intermediates in the pharmaceutical and dye industries.

Detailed Research Findings:

The hydrogenation of substituted nitroaromatics and, by extension, nitrosoaromatics, is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. researchgate.netrsc.org The reaction is performed under a hydrogen atmosphere, and the nitroso group (-N=O) is reduced to a primary amino group (-NH2).

For this compound, the expected product of catalytic hydrogenation would be 3-methoxy-N,N-dimethyl-p-phenylenediamine. The reaction would proceed through a hydroxylamine (B1172632) intermediate. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the efficiency and selectivity of the reduction. While specific studies on the catalytic hydrogenation of this compound are not detailed in the available literature, the general principles of nitroso group reduction are well-established for a variety of substituted analogues. researchgate.net

Table 2: General Conditions for Catalytic Hydrogenation of Substituted Nitrosoaromatics

| Substrate Family | Catalyst | Hydrogen Source | Typical Solvent | Product Family |

| Substituted p-nitrosoanilines | Pd/C, Pt/C, Raney Ni | H₂ gas | Ethanol, Methanol, Ethyl acetate | Substituted p-phenylenediamines |

| This compound | Pd/C (hypothetical) | H₂ gas | Ethanol (hypothetical) | 3-methoxy-N,N-dimethyl-p-phenylenediamine (expected) |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-methoxy-N,N-dimethyl-4-nitrosoaniline, offering precise information about the hydrogen, carbon, and nitrogen atomic environments, as well as dynamic molecular processes.

The spectrum is expected to feature distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and dimethylamino groups.

Aromatic Protons : The benzene (B151609) ring has three protons. The proton at C-5 will be ortho to the electron-donating methoxy group and meta to the electron-withdrawing nitroso group, likely appearing as a doublet. The proton at C-2 will be ortho to the methoxy group and meta to the dimethylamino group, also expected to be a doublet. The proton at C-6 will be ortho to the dimethylamino group and meta to the nitroso group, appearing as a doublet of doublets. The strong electron-donating effects of the methoxy and dimethylamino groups would shift these signals upfield compared to unsubstituted nitrosobenzene.

N,N-dimethyl Protons : The six protons of the two methyl groups on the nitrogen atom are expected to produce a sharp singlet. Its chemical shift would be influenced by the electronic nature of the aromatic ring.

Methoxy Protons : The three protons of the methoxy group will also appear as a distinct singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C-2) | ~6.8 - 7.2 | d |

| Aromatic H (C-5) | ~6.5 - 6.8 | d |

| Aromatic H (C-6) | ~7.5 - 7.8 | dd |

| -N(CH₃)₂ | ~3.0 - 3.2 | s |

Note: These are predicted values based on substituent effects and data from analogous compounds.

Similarly, the ¹³C NMR spectrum can be predicted. The chemical shifts of the carbon atoms in the aromatic ring are highly sensitive to the electronic effects of the substituents. Specific ¹³C NMR data for N,N-dimethyl-4-nitrosoaniline is available chemicalbook.com. The introduction of a methoxy group at C-3 would cause a significant downfield shift for C-3 (ipso-carbon) and an upfield shift for the ortho (C-2, C-4) and para (C-6) positions relative to a methoxy-substituted benzene ring.

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the oxygen (C-3), the nitroso group (C-4), and the dimethylamino group (C-1) will have the most significantly shifted signals.

Aliphatic Carbons : The carbons of the N,N-dimethyl and methoxy groups will appear as sharp signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-N(CH₃)₂) | ~150 - 155 |

| C-2 | ~100 - 110 |

| C-3 (-OCH₃) | ~155 - 160 |

| C-4 (-NO) | ~160 - 165 |

| C-5 | ~105 - 115 |

| C-6 | ~125 - 135 |

| -N(CH₃)₂ | ~40 - 45 |

Note: These are predicted values based on substituent effects and data from analogous compounds. chemicalbook.com

Multinuclear NMR provides direct insight into the electronic structure of the nitroso group.

¹⁵N NMR Spectroscopy : The ¹⁵N chemical shift of the nitroso group is extremely sensitive to its electronic environment. For nitrosoarenes, the ¹⁵N signals are typically found significantly downfield. Studies on various nitroso compounds show distinct chemical shift ranges. researchgate.net For the closely related N,N-dimethyl-4-nitrosoaniline, ¹⁵N NMR data is available, which serves as an excellent reference point. nih.gov The chemical shift of the nitroso nitrogen is expected to be in the range observed for other C-nitroso compounds. The amine nitrogen of the dimethylamino group would resonate at a much higher field.

¹⁷O NMR Spectroscopy : Although ¹⁷O has a very low natural abundance, studies on ¹⁷O-labeled C-nitrosoarene compounds, including p-[¹⁷O]nitroso-N,N-dimethylaniline, have been conducted. These studies reveal that the ¹⁷O chemical shift tensor is remarkably sensitive to the nitroso bonding scheme. The chemical shift anisotropy is among the largest reported, making ¹⁷O NMR a powerful probe of the N=O bond's nature.

Dynamic NMR (DNMR) is a technique used to study molecular motions that occur on the NMR timescale, such as bond rotations. montana.eduresearchgate.net For this compound, two primary rotational barriers are of interest:

Rotation about the C4-NO bond : The C-N bond of the nitroso group has a degree of double bond character, leading to restricted rotation. At low temperatures, this rotation can become slow enough on the NMR timescale to cause broadening or splitting of the signals for the ortho protons (H-5).

Rotation about the C1-N(CH₃)₂ bond : Similarly, the bond between the aromatic ring and the dimethylamino group has partial double bond character. This can restrict rotation, and at sufficiently low temperatures, the two methyl groups could become diastereotopic and exhibit separate signals.

By recording NMR spectra at various temperatures, the rate of exchange can be determined, and the activation energy (ΔG‡) for these rotational processes can be calculated. Studies on related compounds like 4-(N,N-dimethylamino)nitrosobenzene have explored these intramolecular dynamics. nih.govacs.org

Aromatic C-nitroso compounds are known to exist in a reversible monomer-dimer equilibrium in solution, forming colorless azodioxy dimers. nih.govacs.orglookchem.com

Monomer (colored) ⇌ Dimer (colorless)

This equilibrium can be readily studied by NMR spectroscopy. At room temperature, the equilibrium may be rapid, resulting in a single set of averaged signals. However, upon cooling, the equilibrium shifts, and the rate of exchange slows, allowing for the observation of distinct signals for both the monomer and dimer species. lookchem.com

The propensity for dimerization is highly dependent on the substituents on the aromatic ring. Electron-donating groups, such as the dimethylamino and methoxy groups present in this compound, are known to significantly diminish the tendency for dimerization. nih.govacs.org This effect is attributed to the increased electron density on the aromatic ring, which stabilizes the monomeric form. Therefore, it is expected that this compound exists predominantly as the monomer in most common organic solvents.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the molecular vibrations and is used to identify the functional groups present in a molecule. arxiv.org These two methods are complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. arxiv.org

For this compound, the key vibrational modes would be associated with the nitroso, dimethylamino, and methoxy groups, as well as the substituted benzene ring.

N=O Stretch : This is a characteristic vibration for nitroso compounds. In monomeric aromatic nitroso compounds, the N=O stretching frequency typically appears in the region of 1500-1540 cm⁻¹.

C-N Stretches : The stretching vibrations for the Ar-N(CH₃)₂ and Ar-NO bonds are expected in the fingerprint region. The C-N stretching of the dimethylamino group is typically found around 1350-1250 cm⁻¹.

C-O Stretch : The methoxy group will show a strong C-O stretching band, characteristic of aryl ethers, usually in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic Ring Vibrations : C=C stretching vibrations within the aromatic ring occur in the 1600-1450 cm⁻¹ region. C-H stretching vibrations are expected just above 3000 cm⁻¹. C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the ring.

Aliphatic C-H Vibrations : The methyl groups of the dimethylamino and methoxy substituents will exhibit C-H stretching vibrations in the 2990-2850 cm⁻¹ range and bending vibrations around 1460 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2990 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| N=O (monomer) | Stretch | 1540 - 1500 |

| C-N (Aryl-NMe₂) | Stretch | 1350 - 1250 |

| C-O (Aryl-OMe) | Asymmetric Stretch | 1275 - 1200 |

| C-O (Aryl-OMe) | Symmetric Stretch | 1075 - 1020 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational modes would include:

N-O Stretching: Characteristic of the nitroso group.

C-N Stretching: Associated with the dimethylamino group and its connection to the aromatic ring.

C-H Stretching: Arising from the aromatic ring and the methyl and methoxy groups.

Aromatic Ring Vibrations: In-plane and out-of-plane bending modes of the benzene ring.

C-O Stretching: Corresponding to the methoxy group.

Theoretical calculations, such as those using Density Functional Theory (DFT), can provide predicted vibrational frequencies that aid in the interpretation of experimental spectra. For instance, in a related molecule, the asymmetric and symmetric stretching vibrations of methyl groups are observed in the FT-IR spectrum between 2930-2834 cm⁻¹. scielo.org.za

Fourier Transform Raman (FT-Raman) Spectroscopy

Similar to FT-IR, detailed experimental FT-Raman spectra for this compound are not widely published. However, FT-Raman spectroscopy is a valuable complementary technique to FT-IR. Due to different selection rules, vibrations that are weak in FT-IR may be strong in FT-Raman, and vice versa.

For aromatic nitroso compounds, the N=O stretching vibration is a key feature in the Raman spectrum. The symmetric nature of this bond's vibration often results in a strong Raman signal. Analysis of related compounds like 2-methoxy-4-nitroaniline (B147289) shows that both experimental and theoretical studies are used to assign the vibrational frequencies observed in the spectra. scispace.com

Table 1: Predicted Prominent Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Spectral Region (cm⁻¹) |

|---|---|---|

| Nitroso (-N=O) | N=O Stretch | 1500 - 1620 |

| Dimethylamino (-N(CH₃)₂) | C-N Stretch | 1250 - 1350 |

| C-H Bending (in methyl) | 1430 - 1470 | |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1100 (asymmetric) |

| 1200 - 1275 (symmetric) | ||

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for the respective functional groups.

Electronic Absorption (UV-Visible) Spectroscopy

The UV-Visible absorption spectrum of this compound is characterized by the presence of strong chromophores: the nitroso group and the substituted aniline (B41778) ring. The interaction between the electron-donating dimethylamino and methoxy groups and the electron-withdrawing nitroso group, all conjugated with the benzene ring, gives rise to distinct electronic transitions.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic system and a lower energy n → π* transition associated with the nitroso group. The π → π* transitions are typically high in molar absorptivity, while the n → π* transition is weaker. The presence of the electron-donating groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nitrosobenzene, moving the absorption into the visible region and imparting color to the compound. For the parent compound, N,N-dimethyl-4-nitrosoaniline, absorption maxima are observed in alcohol at approximately 234 nm, 273 nm, 305 nm, and 314 nm. nih.gov

N,N-dimethyl-4-nitrosoaniline (often abbreviated as RNO) is a well-known scavenger of hydroxyl radicals (•OH). researchgate.net This property is utilized in a spectrophotometric method for the detection and quantification of these highly reactive species. The reaction of RNO with hydroxyl radicals leads to the bleaching of its characteristic color, and the corresponding decrease in absorbance at its λmax (around 440 nm) can be measured to determine the concentration of hydroxyl radicals. researchgate.netresearchgate.net

While direct studies on the 3-methoxy derivative are scarce, its structural similarity to RNO suggests it could potentially be used in similar hydroxyl radical detection methodologies. The methoxy group might influence the reaction kinetics and the specific wavelength of maximum absorbance.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical tool for confirming the molecular formula and elucidating the structure of this compound. The molecular formula is C₉H₁₂N₂O₂, corresponding to a molecular weight of 180.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 180. The fragmentation pattern of N-nitroso compounds is often characterized by several key losses:

Loss of the nitroso group (•NO): A prominent fragment at M-30 (m/z 150) is anticipated.

Loss of a methyl radical (•CH₃): Fragmentation of the dimethylamino group can lead to a peak at M-15 (m/z 165).

Loss of a methoxy radical (•OCH₃): Cleavage of the methoxy group would result in a fragment at M-31 (m/z 149).

Further fragmentation of these primary ions would provide additional structural information. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula. For the parent compound, N,N-dimethyl-4-nitrosoaniline, a precursor ion at m/z 151.0865 [M+H]⁺ is observed in ESI-QTOF mass spectrometry, with fragment ions at m/z 134, 133, 121, and 120. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 150 | [M - NO]⁺ |

Note: This table represents predicted fragmentation patterns under electron ionization.

Advanced Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Specific quantum chemical calculations for 3-methoxy-N,N-dimethyl-4-nitrosoaniline have not been identified. The following sections describe the methodologies, but no data can be reported for the target molecule.

Molecular Orbital Analysis

A molecular orbital analysis for this compound has not been reported in the available literature.

Topological Analysis of Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution (ρ(r)) within a molecule, allowing for the characterization of chemical bonds and non-covalent interactions. researchgate.net This analysis partitions the molecule into discrete atomic basins, and the properties of the electron density at critical points, particularly bond critical points (BCPs), reveal the nature of the interatomic interactions.

A topological analysis of this compound would focus on the BCPs for the various bonds, including C-N, N-N, N-O, and C-O bonds, as well as the bonds within the aromatic ring. Key properties evaluated at a BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

The total electron energy density (H(r)) : The sign of H(r) also helps to characterize the interaction, with negative values indicating a significant sharing of electrons.

For this compound, QTAIM analysis is expected to confirm the covalent nature of the bonds within the aniline (B41778) framework. The analysis would be particularly insightful for the C-NO and C-N(CH₃)₂ bonds, quantifying the degree of electron delocalization and charge transfer that is fundamental to its properties.

| Bond | Expected Nature of Interaction | Expected Sign of ∇²ρ(r) | Expected Sign of H(r) |

|---|---|---|---|

| C-C (aromatic) | Shared (Covalent) | Negative | Negative |

| C-N (amino) | Polar Covalent | Negative | Negative |

| C-N (nitroso) | Polar Covalent | Negative | Negative |

| N=O (nitroso) | Polar Covalent | Negative | Negative |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with strong electron-donating groups (EDG) and electron-accepting groups (EWG) connected by a π-conjugated system often exhibit significant second-order NLO properties. This compound is an archetypal "push-pull" molecule, with the dimethylamino and methoxy (B1213986) groups acting as donors and the nitroso group as an acceptor. This architecture facilitates intramolecular charge transfer (ICT), which is the origin of its large NLO response. rsc.org

The key metric for second-order NLO activity is the first hyperpolarizability (β). Theoretical calculations, typically using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to predict the magnitude of β. mq.edu.auresearchgate.net For push-pull systems, the major contribution to the hyperpolarizability tensor is along the charge-transfer axis from the donor to the acceptor.

Computational studies on substituted N,N-dimethylanilines have shown that the strength of the donor and acceptor groups, as well as the nature of other substituents, significantly impacts the β value. mq.edu.au The presence of a methoxy group, which is also an electron-donating group, is known to enhance the first hyperpolarizability in such systems. mq.edu.au The combined push effect of the powerful dimethylamino group at the 4-position and the methoxy group at the 3-position is expected to result in a large β value for this compound, making it a promising candidate for NLO materials.

| Molecule | Computational Method | β Value (10⁻³⁰ esu) |

|---|---|---|

| Pyrrole Hydrazone Derivative (3B) nih.gov | DFT | 48.83 |

| Pyrrole Hydrazone Derivative (3C) nih.gov | DFT | 63.89 |

| Azobenzene-Ruthenium Complex (A) analis.com.my | DFT | 11828.63 |

| Azobenzene-Ruthenium Complex (C) analis.com.my | DFT | 12414.87 |

Note: The data presented is for analogous systems to illustrate the range of β values in NLO chromophores. The value for this compound would require specific calculation but is expected to be significant.

The NLO response of this compound is fundamentally linked to an efficient intramolecular charge transfer (ICT) process upon photoexcitation. nih.gov In the ground state, the molecule has a benzenoid electronic structure. Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor side (the dimethylamino and methoxy-substituted ring) to an orbital concentrated on the acceptor side (the nitroso group).

This electronic transition results in an excited state with significant charge separation and a quinoid-like structure, leading to a much larger dipole moment compared to the ground state. The efficiency of this ICT is influenced by several factors:

Donor/Acceptor Strength : The strong electron-donating dimethylamino group and the electron-withdrawing nitroso group create a powerful push-pull system. acs.org

π-Conjugation : The benzene (B151609) ring serves as an effective conjugated bridge, facilitating the transfer of charge across the molecule.

Solvent Polarity : In polar solvents, the charge-separated excited state is stabilized, often leading to a red-shift (bathochromic shift) in the fluorescence spectrum, a phenomenon known as solvatochromism. nih.gov

In analogous donor-acceptor chromophores, ultrafast spectroscopic techniques have revealed that this ICT can occur on a femtosecond to picosecond timescale. rsc.org For this compound, the combination of two donor groups is expected to produce a highly polarized ground state and an excited state with very strong charge-transfer character, underpinning its potent NLO properties.

Research Applications in Advanced Chemical Systems

Precursor in Dye Synthesis and Colorant Science

The compound serves as a crucial starting material in the creation of a variety of colorants, including phenoxazin-5-ium salts and cationic dyes designed for coloring polymeric materials.

Phenoxazin-5-ium salts are a class of dyes known for their brilliant and intense colors. The synthesis of these dyes can be achieved through the condensation of a p-nitrosoaniline derivative, such as 3-methoxy-N,N-dimethyl-4-nitrosoaniline, with a substituted phenol (B47542). This acid-catalyzed reaction proceeds via an electrophilic attack of the protonated nitroso group on the electron-rich phenol ring, followed by cyclization and dehydration to form the characteristic tricyclic phenoxazin-5-ium chromophore. The methoxy (B1213986) group in the 3-position of the aniline (B41778) ring can influence the final color of the dye, often leading to a bathochromic shift (a shift to longer wavelengths), resulting in bluer or greener shades.

Cationic dyes are widely used for dyeing synthetic polymers like acrylics, polyesters, and polyamides. This compound is a valuable precursor for a range of cationic dyes. The synthesis typically involves the reaction of the nitroso group with a coupling agent containing a quaternary ammonium (B1175870) group or a group that can be readily quaternized. The resulting dye molecule possesses a positive charge, which allows it to form strong ionic bonds with the anionic sites present in the polymer chains of the substrate. This strong interaction leads to excellent dye uptake, good fastness properties, and vibrant colorations.

Electrochemical Sensing and Bioanalytical Applications

The electrochemical properties of this compound and its derivatives have been harnessed in the development of sensitive analytical devices.

In the field of electrochemical biosensors, mediators are small molecules that facilitate electron transfer between an enzyme's active site and the electrode surface. While direct research on this compound as a mediator is limited, its structural analog, N,N-dimethyl-4-nitrosoaniline, has been investigated for its electrochemical behavior. The nitroso group can undergo reversible reduction to a hydroxylamine (B1172632), which can then be re-oxidized. This redox couple can potentially shuttle electrons, making it a candidate for a mediator. The presence of the methoxy group would modulate the redox potential of this process. Furthermore, these nitrosoanilines can serve as precursors for the in-situ generation of mediators on an electrode surface through electrochemical or chemical reactions, offering a versatile approach to sensor fabrication.

The closely related compound, N,N-dimethyl-4-nitrosoaniline (also known as RNO), is a well-established selective scavenger and probe for the highly reactive and damaging hydroxyl radical (•OH). The presence of the nitroso group makes the molecule susceptible to attack by hydroxyl radicals, leading to the bleaching of its characteristic yellow color. This change in absorbance can be monitored spectrophotometrically to quantify the presence of hydroxyl radicals. While the methoxy derivative is less commonly cited for this specific application, the underlying chemical principle of radical-induced bleaching of the nitroso chromophore would still apply.

| Parameter | Description |

|---|---|

| Principle of Detection | Bleaching of the yellow color of N,N-dimethyl-4-nitrosoaniline upon reaction with hydroxyl radicals. |

| Detection Method | Spectrophotometry (monitoring the decrease in absorbance at the maximum wavelength). |

| Selectivity | Highly selective for hydroxyl radicals over other reactive oxygen species. |

| Application | Quantification of hydroxyl radical generation in chemical and biological systems. |

Building Block in Heterocyclic Chemistry

The reactivity of the nitroso and amino groups, along with the aromatic ring, makes this compound a versatile building block for the synthesis of various heterocyclic compounds.

One notable application is in the synthesis of phenazine (B1670421) derivatives. The condensation of N,N-dimethyl-4-nitrosoaniline hydrochloride with aromatic amines is a known method to produce phenazine dyes. By extension, this compound can be reacted with appropriately substituted anilines or other diamino compounds to create a diverse range of substituted phenazines, which are of interest for their potential biological activities and applications in materials science.

Furthermore, the core structure of this compound can be utilized in the construction of other heterocyclic systems. For instance, the reduction of the nitroso group to an amino group, followed by reaction with a 1,2-dicarbonyl compound, can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reactions involving the amino group (either pre-existing or formed in situ) with appropriate reagents can be employed to synthesize benzimidazoles and other fused heterocyclic structures. The methoxy substituent provides a handle for further functionalization and can influence the electronic and steric properties of the resulting heterocyclic molecules.

Synthesis of Phenazine Antibacterial Agent Scaffolds

The synthesis of phenazine structures, which are scaffolds for various antibacterial agents, often involves the condensation of N-aryl-2-nitrosoaniline intermediates. This modular route allows for the creation of diverse phenazine derivatives. The general process involves a potassium tert-butoxide-promoted condensation, which forms a nitroso intermediate that subsequently cyclizes to produce the 1-methoxyphenazine (B1209711) core. researchgate.net This core structure can then undergo further modifications, such as demethylation and halogenation, to produce potent antibacterial agents. sci-hub.se While this synthetic strategy is versatile, specific literature detailing the use of this compound in this pathway is not available.

Construction of Quinolin-4(1H)-one Derivatives

Quinolin-4(1H)-ones are a significant class of heterocyclic compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Their synthesis is a major focus in medicinal chemistry. Numerous synthetic methods exist for constructing the quinolin-4(1H)-one core, often involving the cyclization of anthranilic acid derivatives or related precursors. These methods are designed to allow for diverse functionalization of the quinoline (B57606) ring. Despite the extensive research in this area, there is no documented use of this compound as a starting material or intermediate in the construction of these derivatives in the available literature.

Synthesis of Functional Organic Materials (e.g., for NLO applications)

The development of organic materials with nonlinear optical (NLO) properties is a significant area of materials science. Such materials often feature molecules with both electron-donating and electron-accepting groups. The related compound, N,N-dimethyl-4-nitroaniline (which contains a nitro -NO₂ group instead of a nitroso -NO group), is a well-known chromophore studied for its NLO properties. du.ac.in However, specific research detailing the synthesis and NLO characteristics of functional organic materials derived from this compound is not present in the available scientific literature.

Development of Novel Sulfonamide Derivatives

Sulfonamides are an important class of compounds with various therapeutic applications. Research has demonstrated that sulfonamide derivatives can be synthesized via the electrochemical reduction of 4-nitroso-N,N-dimethylaniline. This process involves the generation of a p-quinonediimine intermediate, which then undergoes a Michael-type addition reaction with arylsulfinic acids to form the corresponding sulfonamide derivatives. This electrochemical method is presented as an environmentally friendly approach to synthesizing these compounds. While this provides a potential pathway, the specific application of this method to this compound has not been explicitly documented.

Future Research Directions

Design and Synthesis of Novel Substituted Analogs

The synthesis of these novel analogs would likely follow established methodologies for the nitrosation of tertiary anilines, which typically involves the reaction of the parent aniline (B41778) with a nitrosating agent such as nitrous acid. du.ac.inprepchem.com The starting tertiary anilines can be synthesized through various known methods, including the alkylation of corresponding anilines.

A key area of investigation would be the exploration of how different substitution patterns influence the compound's properties, such as its absorption spectrum, redox potential, and reactivity in various organic transformations. This could lead to the development of new molecules with tailored characteristics for specific applications.

In-depth Mechanistic Studies of Uncharacterized Reactions

While the general reactivity of nitroso compounds is well-documented, the specific mechanistic pathways for reactions involving 3-methoxy-N,N-dimethyl-4-nitrosoaniline remain largely unexplored. acs.orgat.ua Future research should focus on detailed mechanistic studies of its participation in various chemical transformations. The presence of the methoxy (B1213986) group could introduce interesting electronic effects that influence reaction rates and selectivity.

For example, in reactions where the nitroso group acts as an electrophile, the electron-donating nature of the methoxy group could modulate the electrophilicity of the nitrogen atom. at.ua Conversely, in reactions where the aromatic ring participates, the directing effect of both the methoxy and the dimethylamino groups would be of significant interest.

Techniques such as kinetic studies, isotopic labeling, and computational modeling could be employed to elucidate the transition states and reaction intermediates involved in its reactions. This fundamental understanding is crucial for optimizing reaction conditions and expanding the synthetic utility of this class of compounds.

Exploration of New Catalytic Transformations

Aromatic nitroso compounds have shown potential in various catalytic applications. researchgate.net Future research could investigate the utility of this compound and its derivatives as ligands for transition metal catalysts or as organocatalysts themselves. The nitrogen and oxygen atoms of the nitroso group, along with the nitrogen of the dimethylamino group, offer potential coordination sites for metal ions. researchgate.net

The electronic properties of the aromatic ring, modulated by the methoxy and dimethylamino groups, could influence the catalytic activity and selectivity of the resulting metal complexes. These novel catalysts could be screened for a variety of organic transformations, such as cross-coupling reactions, oxidations, and reductions. researchgate.net

Furthermore, the potential for the nitroso group to participate in redox catalysis could be explored. The reversible reduction of the nitroso group to the corresponding amine or its oxidation to a nitro group could be harnessed in catalytic cycles for various chemical processes.

Advanced Materials Science Applications Based on Chemical Functionality

The chromophoric nature of aromatic nitroso compounds suggests their potential application in the development of advanced materials. nih.gov The intense green color of N,N-dimethyl-4-nitrosoaniline, for instance, is a well-known characteristic. nih.gov The introduction of a methoxy group in this compound could lead to shifts in its absorption spectrum, potentially resulting in new dyes and pigments with unique optical properties. chemimpex.com

Future research could focus on incorporating this compound into polymer backbones or as a functional dopant in various material matrices. This could lead to the development of materials with interesting photochromic, thermochromic, or nonlinear optical properties. The ability of the nitroso group to participate in various chemical reactions could also be utilized for the post-functionalization of materials, allowing for the tuning of their surface properties or the introduction of new functionalities.

The exploration of its use in the formulation of polymers to enhance properties such as color stability and resistance to degradation could also be a fruitful area of investigation. chemimpex.com

Q & A

Basic Question: What are the established methods for synthesizing and characterizing 3-methoxy-N,N-dimethyl-4-nitrosoaniline?

Methodological Answer:

The compound can be synthesized via the Fischer–Hepp rearrangement of 3-methoxy-N-methyl-N-nitrosoaniline under acidic conditions. This intramolecular rearrangement yields >85% of the desired product in aqueous or ethanol solvents, confirmed by monitoring denitrosation and rearrangement kinetics using UV-Vis spectroscopy . Characterization involves ¹H/¹³C NMR , high-resolution mass spectrometry (HRMS) , and melting point analysis to verify purity and structural integrity. Solvent polarity effects on dipole moments and electronic transitions (e.g., π→π* and n→π*) are assessed via infrared (IR) spectroscopy and UV-Vis spectral shifts .

Basic Question: How is this compound utilized in detecting reactive oxygen species (ROS) in biochemical assays?

Methodological Answer:

The compound acts as a bleaching agent in the RNO (N,N-dimethyl-4-nitrosoaniline) assay to quantify ROS like singlet oxygen (¹O₂). In phosphate buffer (pH 7.0), RNO (20–24 μM) is mixed with histidine (10–12 mM) and irradiated (420 nm). ROS generation is measured by the decrease in RNO absorbance at 440 nm. Calibration uses phenalenone (Φreference = 0.95) to calculate ¹O₂ quantum yields. This method is critical in evaluating photosensitizers for photodynamic therapy .

Advanced Question: What structural and catalytic features define methanol:NDMA oxidoreductases in Gram-positive methylotrophic bacteria?

Methodological Answer:

In Amycolatopsis methanolica and Mycobacterium gastri, methanol:NDMA oxidoreductases are decameric enzymes (subunits ~49–50 kDa) with fivefold symmetry. They noncovalently bind NADP(H) (0.7 mol/subunit) and contain Zn²⁺/Mg²⁺ ions. These enzymes catalyze methanol oxidation to formaldehyde, coupled with NDMA reduction. Structural analysis via electron microscopy and N-terminal sequencing reveals 63% identity in the first 27 residues between species. Activity assays use NDMA as an artificial electron acceptor in aerobic cell extracts, monitored spectrophotometrically .

Advanced Question: How does solvent polarity influence the electronic properties of this compound?

Methodological Answer:

Solvent polarity modulates the compound’s dipole moment (Δμ) and charge-transfer interactions. In solvents with permittivity 2–20, Δμ increases with polarity due to enhanced polar-resonance contributions . This is quantified via IR spectroscopy (νNO stretching frequency shifts) and UV-Vis transitions (π→π* and n→π* energy changes). Solvent effects correlate with i.r. intensity variations in ν8 mode bands, reflecting solute-solvent electronic perturbations .

Advanced Question: What genetic evidence supports the role of methanol:NDMA oxidoreductase (mdo) in mycobacterial methanol metabolism?

Methodological Answer:

In Mycobacterium sp. JC1, mdo gene knockout abolishes methanol growth, confirming its metabolic necessity. The 1,272-bp gene is transcribed as monocistronic mRNA, induced by methanol. Promoter analysis via Northern blotting and RT-PCR identifies the transcriptional start site 21 bp upstream of the coding sequence. Enzyme activity assays confirm MDO’s broad substrate range (methanol, ethanol, formaldehyde) using NDMA as an electron acceptor .

Advanced Question: How do nucleophiles affect the Fischer–Hepp rearrangement kinetics of 3-methoxy-N-methyl-N-nitrosoaniline?

Methodological Answer:

In aqueous HCl or ethanol, nucleophiles (e.g., SCN⁻, Cl⁻) compete with intramolecular rearrangement, increasing denitrosation yields. Rate constants (k₀) rise with nucleophile concentration, monitored via HPLC or UV-Vis kinetics . For example, adding 0.1 M SCN⁻ reduces rearrangement yield from 85% to 50%, favoring 3-methoxy-N-methylaniline formation. This confirms a dual mechanism: rearrangement (intramolecular) and denitrosation (nucleophile-dependent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.